
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
描述
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . Azetidine derivatives have been found to exhibit a variety of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
Azetidine derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Azetidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The presence of the azetidine ring and other functional groups could influence these properties .
Result of Action
Based on the biological activities of azetidine derivatives, it could potentially have a range of effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details would depend on the exact nature of the compound and its targets .
生物活性
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a complex organic compound with significant biological activity. Its unique structural features, including difluoro groups and a hydroxymethyl moiety, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Structural Formula
The chemical structure of this compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is 234.24 g/mol .
IUPAC Name
The IUPAC name for this compound is this compound.
Research indicates that this compound exhibits various biological activities, particularly in cancer treatment. It acts as a PLK4 inhibitor , which plays a crucial role in regulating centriole biogenesis. Overexpression of PLK4 has been linked to cancer progression due to its involvement in centrosome duplication .
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Specifically, it has been tested on cell lines with mutations in the p53 pathway. The results indicated that cells with intact p53 pathways were more susceptible to the effects of the compound .
- Toxicological Assessments : Toxicity studies have demonstrated that this compound has a favorable safety profile when administered at therapeutic doses. No significant adverse effects were observed on cardiovascular or central nervous systems during chronic exposure tests .
- Comparative Analysis : Compared to other PLK4 inhibitors, this compound shows enhanced selectivity and potency, making it a promising candidate for further development in targeted cancer therapies .
Data Table: Biological Activity Summary
Activity | Observation |
---|---|
PLK4 Inhibition | Induces cell cycle arrest in cancer cell lines |
Apoptosis Induction | Promotes programmed cell death in mutated p53 cells |
Toxicity Profile | No significant adverse effects at therapeutic doses |
Selectivity | Higher selectivity compared to other PLK4 inhibitors |
科学研究应用
Structure and Composition
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₃H₁₈F₂N₂O
- CAS Number : 2092062-77-4
The structural configuration includes an azetidine ring and a pyrrolidine moiety, which contribute to its potential reactivity and biological activity.
Anticancer Activity
Research has indicated that azetidine derivatives can act as MEK inhibitors, which are crucial in the treatment of proliferative diseases, including various cancers. The inhibition of the MEK pathway can lead to reduced tumor growth and increased apoptosis in cancer cells. Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone may exhibit similar properties, making it a candidate for further exploration in anticancer drug development .
Neurological Disorders
Compounds with azetidine structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound could potentially affect pathways involved in neuroprotection or neurodegeneration, warranting studies on its effects on conditions like Alzheimer's disease or Parkinson's disease.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies on similar azetidine derivatives have reported efficacy against various bacterial strains, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.
Synthesis of Novel Compounds
In synthetic chemistry, azetidine derivatives are often used as building blocks for more complex molecules. The versatility of this compound allows chemists to explore new synthetic pathways and develop novel compounds with targeted biological activity.
Pharmaceutical Formulations
Due to its potential therapeutic applications, this compound may be included in pharmaceutical formulations aimed at treating specific diseases. Its stability and solubility characteristics need to be assessed for effective incorporation into drug delivery systems.
Case Study 1: MEK Inhibition
A study published in a patent document highlighted the efficacy of azetidine compounds as MEK inhibitors for cancer treatment. The findings emphasized that modifications in the azetidine structure could enhance inhibitory activity against MEK pathways, suggesting a direct application for this compound in cancer therapeutics .
Case Study 2: Antimicrobial Activity
Research conducted on various azetidine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural components of these compounds were linked to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
常见问题
Q. How can the synthetic route for Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Coupling Reaction Conditions : Use azetidine and pyrrolidine precursors under controlled pH and temperature to minimize side reactions. For example, and describe coupling 3,3-difluoroazetidine with activated carbonyl intermediates using anhydrous solvents (e.g., DCM or THF) and catalysts like HATU/DIPEA.
- Purification Strategies : Employ preparative column chromatography (silica gel, hexanes/EtOAc gradients) to isolate diastereomers, as demonstrated in . For polar byproducts, reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is recommended .
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- High-Resolution NMR : Use 400 MHz ¹H NMR (CDCl₃ or DMSO-d₆) to resolve complex splitting patterns, such as the diastereotopic protons in the azetidine and pyrrolidine rings (e.g., δ 4.47–4.54 ppm in ).
- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 378.0 in ) and monitor purity (>99% by HPLC, as in ).
- X-ray Crystallography : Refine crystal structures using SHELXL ( ) to resolve conformational ambiguities, especially for fluorine and hydroxymethyl substituents .
Q. How can computational modeling predict the compound’s conformational stability and bioactive conformation?
Methodological Answer:
- Quantum Mechanical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to analyze ground-state geometries and dipole moments (see for analogous methanone derivatives).
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water or lipid bilayers to assess stability of the hydroxymethyl group and fluorine-induced electrostatic interactions .
Q. What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/water mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility ( tested solvents like DMSO and ethanol).
- pH Adjustment : Protonate the azetidine nitrogen (pKa ~8.5) in mildly acidic buffers to improve solubility without degrading the hydroxymethyl group .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Replace the 4,4-difluoropyrrolidine with non-fluorinated analogs ( ) or vary the hydroxymethyl group to assess hydrogen-bonding contributions.
- Bioisosteric Replacements : Substitute azetidine with piperidine or morpholine ( ) to evaluate ring size and basicity effects on target binding .
Q. What in vitro assays are suitable for assessing metabolic stability?
Methodological Answer:
- Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LCMS ( ).
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
Q. How to analyze degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze degradants via UPLC-QTOF ( uses ammonium acetate buffers for stability testing).
- Mass Fragmentation Patterns : Compare MS² spectra with synthetic standards to identify cleavage products (e.g., loss of hydroxymethyl or fluorine groups) .
Q. What crystallographic refinement protocols ensure accurate resolution of fluorine atoms?
Methodological Answer:
- SHELXL Refinement : Apply anisotropic displacement parameters for fluorine atoms and restrain bond distances/angles ( ).
- Twinned Data Handling : For crystals with pseudo-merohedral twinning, use SHELXE to resolve overlapping reflections .
Q. How to evaluate the compound’s potential for in vivo toxicity?
Methodological Answer:
- Ames Test : Assess mutagenicity in Salmonella strains ( guidelines for preclinical safety).
- hERG Inhibition Assay : Use patch-clamp electrophysiology to quantify cardiac risk (reference IC₅₀ values from ’s pharmaceutical standards) .
Q. What computational tools predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into homology models of GPCRs or kinases, focusing on fluorine and hydroxymethyl interactions ( ’s spiro-piperidine analogs provide docking precedents).
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated derivatives .
属性
IUPAC Name |
azetidin-3-yl-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O2/c10-9(11)1-7(4-14)13(5-9)8(15)6-2-12-3-6/h6-7,12,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLJYSYFHDHHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)C2CNC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。